molecular formula C28H24N2O6S B15031738 N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenoxyacetamide)

N,N'-(sulfonyldibenzene-3,1-diyl)bis(2-phenoxyacetamide)

Katalognummer: B15031738
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: VBKFHLZTQQMGIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse pharmacological activities and potential therapeutic applications . The structure of this compound includes multiple phenoxy and acetamido groups, which contribute to its unique chemical properties and biological activities.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE can be compared with other phenoxy derivatives, such as:

The uniqueness of 2-PHENOXY-N-{3-[3-(2-PHENOXYACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE lies in its complex structure and potential therapeutic applications, which distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C28H24N2O6S

Molekulargewicht

516.6 g/mol

IUPAC-Name

2-phenoxy-N-[3-[3-[(2-phenoxyacetyl)amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C28H24N2O6S/c31-27(19-35-23-11-3-1-4-12-23)29-21-9-7-15-25(17-21)37(33,34)26-16-8-10-22(18-26)30-28(32)20-36-24-13-5-2-6-14-24/h1-18H,19-20H2,(H,29,31)(H,30,32)

InChI-Schlüssel

VBKFHLZTQQMGIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.